N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

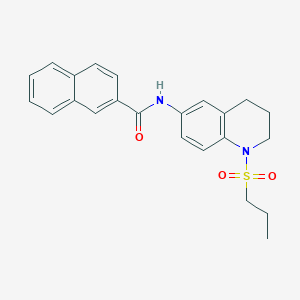

N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a propylsulfonyl group at the 1-position and a 2-naphthamide moiety at the 6-position.

Properties

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERWRPVORQWICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a propylsulfonyl group and a naphthamide moiety. The molecular formula is , with a molecular weight of 388.5 g/mol. The structural representation can be summarized as follows:

- Molecular Formula: C20H24N2O4S

- IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The specific compound under review has shown promise in several areas:

1. Anti-inflammatory Properties

Studies have demonstrated that tetrahydroquinoline derivatives can act as inverse agonists for retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17-mediated autoimmune diseases. For instance, one study highlighted the efficacy of similar compounds in reducing psoriasis symptoms in murine models at lower doses compared to established treatments .

2. Neuroprotective Effects

Research on related tetrahydroquinoline compounds has indicated potential neuroprotective properties. These compounds have been evaluated for their ability to inhibit nitric oxide synthase (nNOS), which is involved in neurodegenerative processes. A notable finding was that certain analogs exhibited submicromolar activity against nNOS, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:

The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors associated with inflammatory pathways and neuronal signaling. Inhibition of RORγt may lead to decreased Th17 cell activity, thus reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several tetrahydroquinoline derivatives with varied substituents have been synthesized and characterized, enabling a comparative analysis:

Substituent Diversity

Thiophene Carboximidamide Derivatives (e.g., Compounds 68–71 in ):

- Substituents: Piperidinyl, pyrrolidinyl, or methylpyrrolidinyl groups.

- Functional Groups: Thiophene-2-carboximidamide instead of 2-naphthamide.

- Impact: The carboximidamide group may enhance hydrogen bonding, while the absence of a naphthalene ring reduces aromatic interactions compared to the target compound .

Naphthyloxy-Triazole Derivatives (e.g., Compounds 6a–c in ):

- Substituents: Naphthalen-1-yloxy linked via a triazole ring.

- Functional Groups: Triazole and acetamide instead of sulfonamide.

- Impact: The triazole ring introduces rigidity, while the naphthyloxy group shares aromatic properties with the target compound’s 2-naphthamide .

Acetylated Analogues (e.g., N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide): Substituents: Acetyl group at the 1-position.

Enzymatic Inhibition Potential

- NOS Inhibition: Thiophene carboximidamide derivatives (e.g., Compound 70) showed activity against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS), suggesting that the tetrahydroquinoline scaffold is critical for targeting NOS. The propylsulfonyl group in the target compound may modulate selectivity due to its electron-withdrawing nature .

Key Differentiators of the Target Compound

Propylsulfonyl Group : Unlike acetyl or amine substituents, the sulfonamide moiety enhances solubility and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases).

2-Naphthamide vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, and how is purity ensured?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, propylsulfonyl groups can be introduced via sulfonylation of the tetrahydroquinoline core using propylsulfonyl chloride under basic conditions. Purification often employs column chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂), followed by salt formation (e.g., HCl treatment) to improve crystallinity . Purity is validated using HPLC (>95% purity) and corroborated by ¹H NMR and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Used to verify substituent positions and stereochemistry (e.g., integration ratios for aromatic protons and alkyl chain environments) .

- ESI-MS : Confirms molecular weight and ionization behavior, with fragmentation patterns aiding structural elucidation .

- X-ray crystallography : Resolves absolute configuration and packing interactions, as demonstrated in related tetrahydroquinoline derivatives .

Q. How should solubility and stability be managed during in vitro assays?

- Methodology : Solubility is enhanced using polar aprotic solvents (e.g., DMF or DMSO) or by forming hydrochloride salts via HCl treatment . Stability studies under physiological pH (7.4) and temperature (37°C) are recommended, with lyophilization for long-term storage .

Advanced Research Questions

Q. What strategies enhance selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms?

- Methodology :

- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., sulfonyl groups) and hydrophobic regions that interact with nNOS-specific residues .

- Structural modifications : Introducing bulky substituents (e.g., 2-naphthamide) reduces eNOS/iNOS affinity by steric hindrance, as shown in analogs with thiophene-carboximidamide moieties .

- Enzyme kinetics : Use recombinant human nNOS/eNOS/iNOS expressed in Baculovirus/Sf9 systems to measure IC₅₀ values and selectivity ratios via radioactive NO synthesis assays .

Q. How can computational methods optimize binding affinity and pharmacokinetic properties?

- Methodology :

- Molecular docking : Prioritizes derivatives with favorable interactions in the nNOS heme pocket (e.g., π-π stacking with Trp587) .

- QSAR models : Correlate substituent electronegativity (e.g., sulfonyl vs. carbonyl) with inhibitory potency .

- ADMET prediction : Tools like SwissADME assess logP, blood-brain barrier permeability, and cytochrome P450 inhibition risks .

Q. How to resolve contradictory activity data in enzyme inhibition assays?

- Methodology :

- Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM recombinant nNOS) and cofactor availability (NADPH, Ca²⁺) .

- Control experiments : Include reference inhibitors (e.g., L-NMMA for NOS isoforms) to validate assay conditions .

- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to assess reproducibility .

Q. What structural determinants govern target engagement in crystallographic studies?

- Methodology :

- X-ray crystallography : Resolve binding modes of analogs (e.g., endo-adducts in Diels-Alder derivatives) to identify key hydrogen bonds (e.g., between sulfonyl oxygen and Arg260 in nNOS) .

- Molecular dynamics simulations : Track conformational changes in the enzyme active site over 100-ns trajectories to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.